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Molecular Dynamics Simulation & Binding Studies

A 2022 study employed in silico docking and molecular dynamic simulation to investigate the interaction

between alisporivir and its putative target in Plasmodium falciparum, PfCyclophilin 19B [1].

The simulations predicted a strong interaction, which was subsequently confirmed through biophysical

assays, yielding a binding affinity (Kd) of 354.3 nM [1]. This indicates high-affinity binding, a desirable

property for a potential drug candidate. The research proposed that alisporivir exerts its antimalarial effect

by targeting this specific protein.

Experimental Validation & Antimalarial Efficacy

The same study provided robust experimental data to validate the computational predictions and demonstrate

the drug's effectiveness. The table below summarizes the key quantitative findings:

Parameter Finding Significance

Binding Affinity (Kd) 354.3 nM [1] Confirms high-affinity binding to the target
protein.
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Parameter Finding Significance

Activity vs. Artemisinin-
Resistant Strain

IC50 Ri = 1.15 ± 0.04
[1]

Potent activity against resistant parasites
(Ri: Resistance Index).

Activity vs. Chloroquine-
Resistant Strain

IC50 Ri = 2.14 ± 0.23
[1]

Retains activity against another resistant
strain.

Ring Survival Assay Significant decrease in
survival [1]

Effectively kills artemisinin-resistant ring-
stage parasites.

Interaction with DHA Synergistic effect [1] Enhances the efficacy of dihydroartemisinin
(DHA).

Detailed Experimental Protocols

To help you understand and potentially replicate these findings, here are the detailed methodologies for the

key experiments cited.

Molecular Docking and Dynamics Simulation The study used in silico docking studies and

molecular dynamic simulation to predict the interaction of alisporivir with the PfCyclophilin 19B

protein. The specific software or force fields used are not detailed in the abstract, but the workflow

involved simulating the binding pose and interaction dynamics to predict binding strength, which was

later confirmed experimentally [1].

Biophysical Binding Assay A biophysical assay (such as Surface Plasmon Resonance or Isothermal

Titration Calorimetry) was used to determine the binding affinity. The reported dissociation constant

(Kd) was 354.3 nM, which quantitatively confirmed the strong binding predicted by the simulation

[1].

Antimalarial Activity Assay (IC50) The half-maximal inhibitory concentration (IC50) of

alisporivir was determined against both chloroquine-resistant (PfRKL-9) and artemisinin-resistant

(PfKelch13R539T) strains of P. falciparum. The Resistance Index (Ri), defined as the ratio of the

IC50 of the resistant line to the sensitive line, was calculated to be 2.14 ± 0.23 and 1.15 ± 0.04,

respectively, indicating potent activity [1].
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Ring Survival Assay (RSA) This assay specifically tests the ability of a drug to kill early ring-stage

parasites, which is critical for overcoming artemisinin resistance. The artemisinin-resistant strain

PfKelch13R539T was treated with alisporivir, and a significant decrease in parasite survival was

observed [1].

Drug Interaction Assay To evaluate the combination therapy potential, alisporivir was tested in

combination with dihydroartemisinin (DHA). The study found that alisporivir acted synergistically

with DHA, increasing the artemisinin's efficacy against the resistant parasites [1].

Research Workflow and Molecular Interaction

The following diagram illustrates the integrated computational and experimental workflow used in the study

to validate alisporivir as an antimalarial agent.
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Key Insights and Implications for Drug Development

The molecular dynamics simulation was pivotal in providing a rational basis for repurposing alisporivir

against malaria [1]. Key implications include:

Overcoming Resistance: The research supports the strategy of targeting host-derived parasite
proteins or resistance mechanisms (like PfCyclophilin 19B, which was overexpressed in
artemisinin-resistant strains) to combat drug-resistant malaria [1].
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Clinical Potential: The nanomolar-range activity, synergy with artemisinin, and efficacy in a ring

survival assay make alisporivir a strong candidate for use in combination therapy regimens [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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